1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride

Description

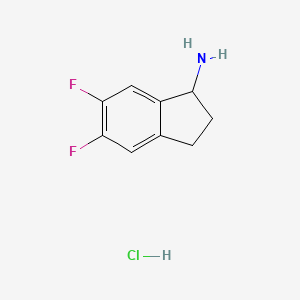

1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-, hydrochloride is a fluorinated indane derivative with the molecular formula C₉H₁₀ClF₂N and a molecular weight of 205.63 g/mol . The compound exists in enantiomeric forms, including the (R) -enantiomer (CAS 1637453-74-7) and (S) -enantiomer (CAS 1029689-74-4), both available as hydrochloride salts with ≥95% purity . Its structure features a partially saturated indene ring system (2,3-dihydro-1H-inden), with fluorine atoms at the 5 and 6 positions and an amine group at the 1-position. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Key identifiers include:

- SMILES: Cl.FC1C(=CC2=C(C=1)C@@HN)F

- InChIKey: ILVJAIVQJZWBAB-SBSPUUFOSA-N

The compound’s stereochemistry and fluorine substituents influence its physicochemical properties, such as polarity and metabolic stability, making it a candidate for drug development, particularly in targeting aminergic receptors .

Properties

IUPAC Name |

5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVJAIVQJZWBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoroindanone.

Reduction: The carbonyl group of 5,6-difluoroindanone is reduced to form the corresponding alcohol.

Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The amine group can participate in condensation reactions to form imines or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Inden-1-amine derivatives have been investigated for their potential therapeutic effects. The following applications are particularly noteworthy:

Anticancer Activity

Research has indicated that certain derivatives of 1H-Inden-1-amine show promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown that 5,6-difluoro derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Polymer Chemistry

The incorporation of 1H-Inden-1-amine into polymer matrices has been studied for enhancing the mechanical properties of materials. Its ability to act as a cross-linking agent improves the thermal stability and durability of polymers used in various applications, including coatings and adhesives.

Nanocomposites

Recent advancements have explored the use of this compound in the synthesis of nanocomposites. By integrating 1H-Inden-1-amine into nanostructured materials, researchers have achieved improved electrical conductivity and mechanical strength, making them suitable for electronic applications.

Fluoride Ion Removal

The compound's structure allows it to interact with fluoride ions effectively. Research indicates that it can be used in filtration systems designed to remove excess fluoride from drinking water, addressing environmental concerns related to fluoride contamination.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of various 5,6-difluoro derivatives on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, 5,6-difluoro derivatives were tested against a panel of bacterial strains using the disc diffusion method. The results showed zones of inhibition ranging from 12 mm to 25 mm depending on the concentration used, demonstrating strong antibacterial activity.

Mechanism of Action

The mechanism of action of 1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 312753-53-0)

- Structural Differences : Ethyl groups replace fluorine atoms at positions 5 and 6, and the amine is at position 2 instead of 1 .

- Applications: Used as an intermediate in synthesizing indacaterol, a long-acting β₂-adrenoceptor agonist for asthma/COPD .

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 148960-40-1)

- Structural Differences : Fluorine atoms at positions 4 and 6 instead of 5 and 6 .

- Physicochemical Properties :

- Impact of Substituent Position : Altered electronic effects may influence receptor binding affinity compared to the 5,6-difluoro isomer .

(R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-73-6)

- Structural Differences : A difluoromethoxy (-OCF₂H) group replaces the 5,6-difluoro substitution .

- Physicochemical Properties: Molecular formula: C₁₀H₁₂ClF₂NO Molecular weight: 235.66 g/mol

2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS 2044713-90-6)

- Structural Differences : Indole ring replaces the indene system, with an ethylamine side chain at position 3 .

- Physicochemical Properties :

- Molecular formula: C₁₀H₁₁ClF₂N₂

- Molecular weight: 232.66 g/mol

- Biological Relevance : The indole scaffold is common in serotonin receptor ligands, suggesting divergent therapeutic applications compared to inden-amines .

Enantiomeric Comparison: (R)- vs. (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

- Key Differences :

- Pharmacological Impact : Enantiomers may exhibit distinct binding affinities to chiral targets (e.g., G protein-coupled receptors), necessitating stereoselective synthesis for drug development .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl | 1637453-74-7 (R) | C₉H₁₀ClF₂N | 205.63 | 5,6-F₂ |

| 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl | 312753-53-0 | C₁₃H₂₀ClN | 225.76 | 5,6-Et₂ |

| 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl | 148960-40-1 | C₉H₉F₂N | 169.17 | 4,6-F₂ |

| 6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine HCl | 1637453-73-6 | C₁₀H₁₂ClF₂NO | 235.66 | 6-OCF₂H |

Biological Activity

Overview

1H-Inden-1-amine, 5,6-difluoro-2,3-dihydro-, hydrochloride is a chemical compound classified as an indene derivative. Its unique structure, characterized by a bicyclic indene ring system with difluoro substitution, makes it a subject of interest in various biological studies. This compound is primarily noted for its potential pharmacological applications and its interactions with biological systems.

- IUPAC Name: 5,6-difluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride

- Molecular Formula: C9H9F2N·HCl

- Molecular Weight: 205.64 g/mol

- CAS Number: 1229784-77-3

The hydrochloride salt form enhances solubility in aqueous environments, facilitating its application in biological research and potential therapeutic uses .

The biological activity of 1H-Inden-1-amine, 5,6-difluoro-2,3-dihydro-, hydrochloride is largely attributed to its interactions with specific molecular targets within cells. The difluoro substitution increases lipophilicity, allowing better membrane penetration and interaction with cellular components. The amine group can form hydrogen bonds with various biomolecules, potentially influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation: By interacting with receptors or other proteins, it can alter signaling cascades.

Biological Activity Studies

Research has demonstrated that the compound exhibits varied biological activities:

Anticancer Activity

Recent studies have explored the potential of this compound as a VHL (von Hippel-Lindau) inhibitor. VHL plays a crucial role in regulating hypoxia-inducible factors (HIFs), which are involved in cancer progression and adaptation to low oxygen conditions. Inhibiting VHL can lead to the stabilization of HIFs, promoting the expression of genes that facilitate tumor growth and survival under hypoxic conditions .

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of the compound. Animal models have shown that it may protect neuronal cells from apoptosis under stress conditions by modulating oxidative stress pathways and enhancing cellular resilience .

Comparative Analysis

To better understand the unique properties of 1H-Inden-1-amine, 5,6-difluoro-2,3-dihydro-, hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Fluoroindanone | Structure | Precursor in synthesis; less biological activity |

| 2,3-Dihydro-1H-Inden-1-amine | Structure | Lacks difluoro substitution; reduced potency |

| 5,6-Difluoro-2,3-dihydro-1H-Inden-1-one | Structure | Intermediate; similar but less active |

Case Study 1: VHL Inhibition

A study conducted on various derivatives of indene compounds indicated that those with difluoro substitutions exhibited enhanced binding affinity to VHL compared to non-substituted analogs. The most potent inhibitors demonstrated dissociation constants lower than 40 nM .

Case Study 2: Neuroprotection in Models

In experiments involving neurodegenerative disease models, treatment with this compound resulted in a significant reduction in neuronal death rates due to oxidative stress. The findings suggest its potential as a therapeutic agent for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended enantioselective synthesis methods for (R)- and (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride?

- Methodology : Chiral resolution or asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes or organocatalysts) to isolate enantiomers. The hydrochloride salt is typically formed by reacting the free base with HCl in polar solvents like ethanol or methanol .

- Key Considerations : Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. and highlight distinct CAS numbers (1637453-74-7 for R-enantiomer; 916214-29-4 for S-enantiomer), indicating separate synthetic protocols for each form.

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR : Compare H/F NMR shifts with predicted spectra from computational tools (e.g., ACD/Labs).

- Mass Spectrometry : Confirm molecular weight (205.63 g/mol for R-enantiomer) using high-resolution MS .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry, especially for enantiomers .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Follow SDS recommendations for hydrochloride salts:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C, protected from light .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers?

- Experimental Design :

- Perform dose-response assays (e.g., IC measurements) for both enantiomers using receptor-binding studies or enzyme inhibition models.

- Use molecular docking simulations to compare enantiomer-receptor interactions.

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Stability Testing :

- Assess thermal stability via TGA/DSC.

- Test photostability under UV/visible light using accelerated degradation studies.

- Monitor pH-dependent hydrolysis in aqueous buffers (e.g., PBS at pH 7.4 vs. gastric pH 1.2) .

- Mitigation : Lyophilize the compound for long-term storage or encapsulate in liposomes for in vivo applications.

Q. How can computational methods streamline reaction design for derivatives?

- Approach :

- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways for synthesizing analogs like N-propyl derivatives (e.g., CAS 284477-77-6, ).

- Apply machine learning to optimize reaction conditions (e.g., solvent, temperature) based on historical data .

- Validation : Cross-reference predicted outcomes with experimental results from small-scale trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.